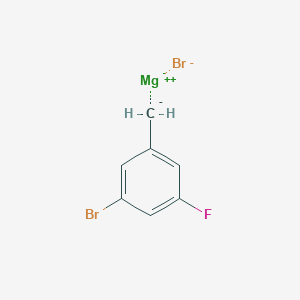
3-Bromo-5-fluorobenZylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzyl group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium with the bromide compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other groups.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) salts are used to facilitate certain reactions.
Major Products
Alcohols: When reacted with carbonyl compounds, the major products are alcohols.
Substituted Benzyl Compounds: Substitution reactions yield various substituted benzyl compounds depending on the reagents used.
Applications De Recherche Scientifique
3-Bromo-5-fluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates by forming key intermediates.
Biological Studies: It is used to modify biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 3-bromo-5-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the reagent, making it suitable for specific synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluorophenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
- 4-Fluorobenzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
3-Bromo-5-fluorobenzylmagnesium bromide is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution can enhance the reactivity and selectivity of the reagent in certain reactions, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C7H5Br2FMg |
|---|---|
Poids moléculaire |
292.23 g/mol |
Nom IUPAC |
magnesium;1-bromo-3-fluoro-5-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QDVCKJAJDGODCR-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC(=C1)Br)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


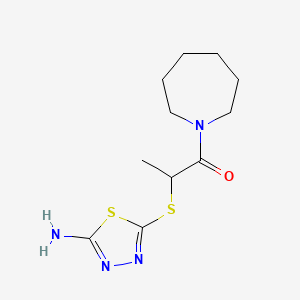

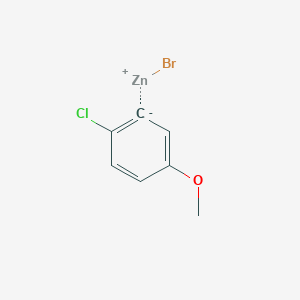
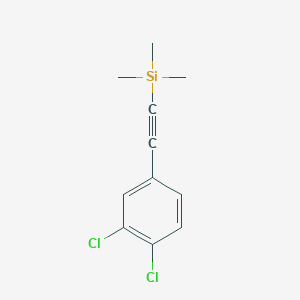
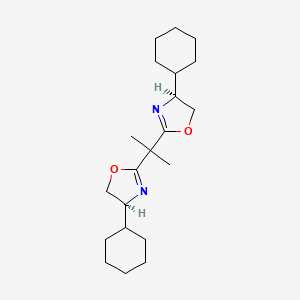
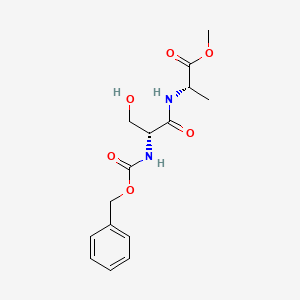
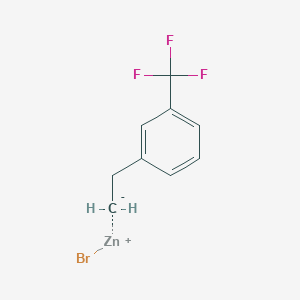

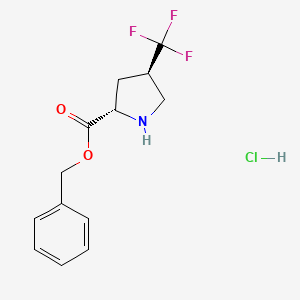
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
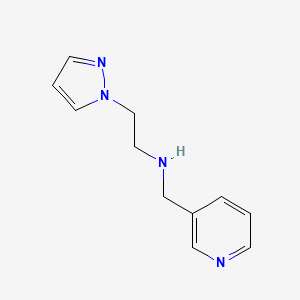
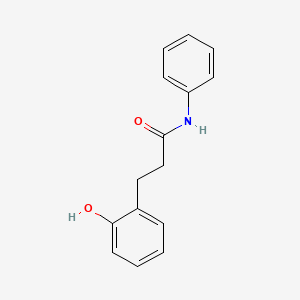
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
